Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate
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Overview
Description
Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H11BrO4S. It is a derivative of benzoic acid and contains bromine, methyl, and methylsulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate typically involves the bromination of a methyl-substituted benzoate derivative followed by the introduction of a methylsulfonyl group. One common method is as follows:
Bromination: The starting material, methyl 4-methylbenzoate, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield methyl 3-bromo-4-methylbenzoate.
Sulfonylation: The brominated intermediate is then treated with a sulfonylating agent, such as methylsulfonyl chloride (CH3SO2Cl), in the presence of a base like pyridine or triethylamine to introduce the methylsulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., K2CO3, Na2CO3).
Major Products
Substitution Reactions: Substituted benzoates with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling Reactions: Aryl or vinyl-substituted benzoates.
Scientific Research Applications
Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Methyl 3-bromo-4-methyl-5-(methylsulfonyl)benzoate can be compared with similar compounds such as:
Methyl 3-bromo-4-(methylsulfonyl)benzoate: Lacks the additional methyl group, which may affect its reactivity and applications.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, leading to different reactivity and applications.
Methyl 3-bromo-4-methylbenzoate:
The unique combination of bromine, methyl, and methylsulfonyl groups in this compound makes it a versatile compound with diverse applications in scientific research.
Properties
Molecular Formula |
C10H11BrO4S |
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Molecular Weight |
307.16 g/mol |
IUPAC Name |
methyl 3-bromo-4-methyl-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-6-8(11)4-7(10(12)15-2)5-9(6)16(3,13)14/h4-5H,1-3H3 |
InChI Key |
ZRGBIDIAIHONSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
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